molecular formula C5H9N5O2 B3021741 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide CAS No. 1228070-89-0

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No. B3021741
M. Wt: 171.16 g/mol
InChI Key: GMAOXGYMUZIHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve providing the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Crystal Structure

Research has explored the synthesis of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, using 4-amino-1,2,5-oxadiazole-3-carboxylic acid and 4-amino-1,2,5-oxadiazole-3-carboxamide with formaldehyde. X-ray crystallography was used to determine the crystal and molecular structures of these compounds, revealing unusual high densities in ortho-aminocarboxylic acids, although the reasons for this are not fully understood (Willer, Storey, Deschamps, & Frisch, 2013).

Energetic Materials Research

A study investigated new energetic materials, including work on 4,4-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, for use with a triazole cured binder system. This research aimed at developing advanced materials with potential applications in various high-performance contexts (Storey, Willer, & Campbell, 2011).

Novel Synthetic Methods

A novel preparation method for 1,2,4-oxadiazole-3-carboxamide, a compound extensively used in pharmaceutical chemistry, was developed. This involved an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, achieving high yields and reducing acid use (Du, Li, Wen, Xu, Shao, & Qian, 2021).

Bioisosteres in Pharmaceutical Chemistry

The hydroxy-1,2,5-oxadiazolyl moiety, similar in structure to 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide, was studied as a bioisoster for the carboxy function. These compounds, analogous to gamma-aminobutyric acid (GABA), showed potential as weak agonists and partial agonists at GABA(A) receptors, indicating their relevance in neuropharmacology (Lolli et al., 2006).

Antiviral Research

Research into influenza virus sialidases identified compounds with structures including 4-amino-1,2,5-oxadiazole-3-carboxamide as potential inhibitors, showing a pattern of activity similar to other carboxamides (Smith, Whittington, Sollis, Howes, & Taylor, 1997).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies would be needed to gather this information. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

4-amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c6-1-2-8-5(11)3-4(7)10-12-9-3/h1-2,6H2,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAOXGYMUZIHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C1=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336846
Record name 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide

CAS RN

329922-36-3
Record name 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329922-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide

Citations

For This Compound
2
Citations
D Mhule, HB Maurice, VMK Ndesendo, BM Gundidza - 2014 - researchgate.net
Stroke is among the leading causes of disability and death. The current treatment involves dissolving clots that occlude arteries that supply the brain. This approach is not only …
Number of citations: 0 www.researchgate.net
Y Fu, Y Yu, J Qiang, Y Deng, S Ren, H Elshareef, H Li… - Fuel, 2024 - Elsevier
The NO X emissions from biomass as a carbon–neutral energy source during thermal conversion are of great concern. The research on the transformation law of NO X precursors in the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.